molecular formula C8H7NS B1359783 (Phenylthio)acetonitrile CAS No. 5219-61-4

(Phenylthio)acetonitrile

Cat. No.: B1359783
CAS No.: 5219-61-4
M. Wt: 149.21 g/mol
InChI Key: QMJWPWCKRKHUNY-UHFFFAOYSA-N
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Description

(Phenylthio)acetonitrile is an organic compound with the molecular formula C8H7NS. It is characterized by the presence of a phenylthio group attached to an acetonitrile moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of sulfur-functionalized nitrile oxides and its applications in various chemical reactions .

Mechanism of Action

Target of Action

(Phenylthio)acetonitrile is a versatile CH-acidic compound . It primarily targets electron-deficient aromatics . These targets play a crucial role in various biochemical reactions, particularly in vicarious nucleophilic substitution (VNS) reactions .

Mode of Action

The interaction of this compound with its targets involves a unique mechanism. The molecule acts as an equivalent to an acetonitrile anion synthon with thiophenate as the leaving group . This interaction leads to significant changes in the target molecules, enabling them to undergo VNS reactions .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Primarily, it influences the pathways involving electron-deficient aromatics . The downstream effects of these pathways are complex and can lead to various biochemical transformations. For instance, in the presence of solid sodium hydroxide in dimethyl sulfoxide, nitrobenzene gives predominantly 4-nitrophenylacetonitrile, along with some of the 2-isomer .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to facilitate VNS reactions . By acting as an acetonitrile anion synthon, it enables the transformation of electron-deficient aromatics, leading to significant changes at the molecular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of solid sodium hydroxide in dimethyl sulfoxide is necessary for the compound to facilitate the transformation of nitrobenzene . Additionally, the compound’s solubility in water could also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Phenylthio)acetonitrile can be synthesized through several methods. One common approach involves the reaction of disulfides, 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride, and trimethylsilyl cyanide under base-induced conditions. This method demonstrates a broad scope with various examples .

Industrial Production Methods: Industrial production of this compound typically involves the use of benzenesulfonyl chloride or its sodium salt, benzenesulfinic or benzenesulfonic acids, and phenylthio acetophenone. These methods are efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (Phenylthio)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    NaOH in DMSO: Used for VNS reactions.

    Lithium Aluminum Hydride: Employed for reduction reactions.

    Acidic or Basic Conditions: Utilized for hydrolysis reactions.

Major Products:

    4-Nitrophenylacetonitrile: Formed from VNS reactions.

    Primary Amines: Resulting from reduction reactions.

    Carboxylic Acids: Produced through hydrolysis reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJWPWCKRKHUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200216
Record name Acetonitrile, (phenylthio)-
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5219-61-4
Record name 2-(Phenylthio)acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5219-61-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Phenylthio)acetonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, (phenylthio)-
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Record name (phenylthio)acetonitrile
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Record name (PHENYLTHIO)ACETONITRILE
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Synthesis routes and methods I

Procedure details

Chloroacetonitrile (11.4 cc) is added at a temperature in the region of 5° C., in the course of 45 minutes, to a stirred solution of thiophenol (20 g) and a 2M ethanolic solution of sodium ethylate (90 cc). Stirring is maintained for 5 hours at a temperature in the region of 20° C. The reaction mixture is filtered, and the filtrate is evaporated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa). The residue is dissolved in a mixture (30 cc) of cyclohexane and ethyl acetate (70:30 by volume) and the solution is poured onto silica (1,000 g) contained in a column 6.5 cm in diameter. Elution is performed with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent. Phenylthioacetonitrile (14.5 g) is obtained, and is used in the crude state in the subsequent phases.
Quantity
11.4 mL
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reactant
Reaction Step One
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20 g
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reactant
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[Compound]
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ethanolic solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of (phenylthio)acetonitrile highlighted in the research?

A1: this compound serves as a precursor to this compound oxide, a sulfur-functionalized nitrile oxide. This compound readily undergoes 1,3-dipolar cycloaddition reactions with alkenes and alkynes. This reaction yields 3-(phenylthiomethyl)-2-isoxazolines and -oxazoles, respectively [, ]. These heterocyclic compounds can be further modified, demonstrating the synthetic utility of this compound in organic chemistry.

Q2: How does the sulfur atom in this compound influence the reactivity of the molecule?

A2: The presence of the sulfur atom significantly impacts the reactivity of this compound in two main ways. First, it enables the formation of the reactive 1,3-dipole this compound oxide [, ]. Second, in the resulting 3-(phenylthiomethyl)-2-isoxazolines, the sulfur atom stabilizes the carbanion formed upon deprotonation of the adjacent carbon. This stabilized carbanion readily reacts with various electrophiles, including aldehydes, Michael acceptors, and alkyl halides [].

Q3: Can this compound be used in the synthesis of natural products?

A3: Yes, research indicates that this compound derivatives can be employed in the synthesis of complex molecules like (-)-dihydrogermacrene D, a naturally occurring germacrane []. This highlights the potential of this compound as a building block in natural product synthesis.

Q4: Beyond cycloaddition reactions, are there other reported applications of this compound?

A4: this compound serves as a starting material in the synthesis of erbstatin dimethyl ether and N-acetyl-1,2-didehydrodopamine dimethyl ether []. These compounds are synthesized through a sequence involving Friedel-Crafts reaction, reduction, formylation, and oxidative desulfenylation, showcasing the versatility of this compound in multi-step synthesis.

Q5: Are there studies investigating the electrochemical behavior of this compound?

A5: Research has explored the selective electrofluorination of this compound, comparing its behavior to phenylacetonitrile [, ]. These studies provide insights into the influence of the sulfur atom on the electrochemical reactivity of this compound and its potential in electrosynthetic applications.

Q6: Has this compound been investigated in the context of biological activity?

A6: While not directly addressed in the provided abstracts, a study on the Arabidopsis thaliana nitrilase subfamily mentions this compound as one of the tested substrates for enzymatic characterization []. This suggests potential interest in understanding the interaction of this compound with biological systems.

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